molecular formula C18H13ClF2N2OS B2378388 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide CAS No. 895779-41-6

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide

Cat. No. B2378388
CAS RN: 895779-41-6
M. Wt: 378.82
InChI Key: SXXNBRHMTPRJNW-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide, also known as Compound A, is a synthetic compound that has been widely studied for its potential therapeutic applications. It is a small molecule inhibitor of a specific protein target, and its mechanism of action has been extensively researched.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Several studies have explored the synthesis, characterization, and applications of thiazole derivatives, highlighting their importance in organic chemistry. For instance, the work on the synthesis of 2,4-diphenyl substituted thiazoles presents a new protocol that offers a simpler and more efficient approach to creating these compounds, which are noted for their biological properties (Jungan Zhang et al., 2020). Similarly, the development of diverse trifluoromethyl heterocycles from a single precursor underscores the versatility and potential of thiazole derivatives in synthesizing a wide range of heterocyclic compounds (Mark A. Honey et al., 2012).

Pharmaceutical Research

In pharmaceutical research, thiazole derivatives have been investigated for their anticancer properties. A study on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, indicating the therapeutic potential of these compounds (B. Ravinaik et al., 2021).

Materials Science

Thiazole derivatives also play a significant role in materials science, particularly in the development of photochromic systems and electrochromic materials. The study on thermally irreversible photochromic systems using 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives demonstrates the application of thiazole-based compounds in creating durable photochromic materials with potential for various technological applications (K. Uchida et al., 1990).

Mechanism of Action

Target of Action

The primary targets of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide are the D4 dopamine receptors . These receptors are a type of G protein-coupled receptors that are involved in various neurological processes, including cognition, learning, and emotion.

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptors . It binds to these receptors with high affinity, thereby modulating the receptor’s activity and influencing the downstream signaling pathways.

Pharmacokinetics

It is soluble in dmso , which may influence its bioavailability and distribution within the body.

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF2N2OS/c19-13-4-1-11(2-5-13)18-23-14(10-25-18)7-8-22-17(24)12-3-6-15(20)16(21)9-12/h1-6,9-10H,7-8H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXNBRHMTPRJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C3=CC(=C(C=C3)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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